9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate
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Overview
Description
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate is a compound known for its unique structure and reactivity. It is a derivative of bicyclo[6.1.0]non-4-yne, a strained cyclooctyne, which is often used in bio-orthogonal chemistry due to its ability to undergo strain-promoted azide-alkyne cycloaddition reactions without the need for a copper catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate typically involves the functionalization of bicyclo[6.1.0]non-4-yne with an aminoethyldisulfanyl group. This can be achieved through a series of steps including the formation of an intermediate succinimidyl carbonate, which is then reacted with the appropriate amine .
Industrial Production Methods
The key steps would include the preparation of the bicyclo[6.1.0]non-4-yne core, followed by functionalization with the desired groups under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate undergoes several types of reactions:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst, making it suitable for biological applications.
Common Reagents and Conditions
SPAAC: Typically involves azide-functionalized compounds or biomolecules, and can be performed under physiological conditions.
Major Products
SPAAC: Results in the formation of stable triazole linkages.
Reduction: Produces free thiol groups from the cleavage of the disulfide bond.
Scientific Research Applications
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate is used in various scientific research applications:
Mechanism of Action
The primary mechanism of action for 9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate involves its ability to undergo strain-promoted azide-alkyne cycloaddition reactions. This reaction is facilitated by the strained nature of the cyclooctyne ring, which reacts readily with azide groups to form stable triazole linkages without the need for a copper catalyst . The disulfide bond in the compound can also be cleaved under reducing conditions, allowing for controlled release of functional groups .
Comparison with Similar Compounds
Similar Compounds
Dibenzocyclooctyne (DBCO): Another strained cyclooctyne used in SPAAC reactions.
Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate: A similar compound used for functionalizing primary amines in biomolecules.
Uniqueness
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate is unique due to its combination of a strained cyclooctyne ring and a disulfide bond. This allows it to participate in both SPAAC reactions and reduction reactions, making it highly versatile for various applications in chemistry, biology, and medicine .
Properties
Molecular Formula |
C15H24N2O2S2 |
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Molecular Weight |
328.5 g/mol |
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate |
InChI |
InChI=1S/C15H24N2O2S2/c16-7-9-20-21-10-8-17-15(18)19-11-14-12-5-3-1-2-4-6-13(12)14/h12-14H,3-11,16H2,(H,17,18) |
InChI Key |
COXJSXQCKNEICM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCSSCCN)CCC#C1 |
Origin of Product |
United States |
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